molecular formula C10H20N2 B11755759 8-Methyl-1,8-diazaspiro[5.5]undecane CAS No. 1086395-02-9

8-Methyl-1,8-diazaspiro[5.5]undecane

Cat. No.: B11755759
CAS No.: 1086395-02-9
M. Wt: 168.28 g/mol
InChI Key: REHPHQPZJRELLK-UHFFFAOYSA-N
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Description

8-Methyl-1,8-diazaspiro[5.5]undecane is a nitrogen-containing spirocyclic compound of significant interest in medicinal chemistry and drug discovery. The spirocyclic scaffold is recognized as a privileged structure in the design of bioactive molecules, contributing to improved selectivity and metabolic stability due to its three-dimensional, rigid framework . Compounds based on the 1,9-diazaspiro[5.5]undecane scaffold have demonstrated a broad range of pharmaceutical and biological activities in scientific literature, showing potential for the treatment of obesity, pain, and various immune system, cardiovascular, and psychotic disorders . The presence of two nitrogen atoms within the spiro system provides versatile handles for synthetic elaboration, making this compound a valuable intermediate for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies . Researchers utilize this and similar diazaspiro compounds as key building blocks in organic synthesis, particularly in the development of potential therapeutics. This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1086395-02-9

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

8-methyl-1,8-diazaspiro[5.5]undecane

InChI

InChI=1S/C10H20N2/c1-12-8-4-6-10(9-12)5-2-3-7-11-10/h11H,2-9H2,1H3

InChI Key

REHPHQPZJRELLK-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2(C1)CCCCN2

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 8 Methyl 1,8 Diazaspiro 5.5 Undecane Derivatives

Fundamental Reactivity Profiles of Diazaspiro[5.5]undecane Scaffolds

The diazaspiro[5.5]undecane core, characterized by two piperidine (B6355638) rings sharing a single carbon atom, exhibits a range of fundamental chemical reactions common to secondary and tertiary amines. The presence of the methyl group on one of the nitrogen atoms in 8-Methyl-1,8-diazaspiro[5.5]undecane further influences its electronic and steric properties.

Esterification and Hydrolysis Pathways

While specific studies on the esterification and hydrolysis pathways of this compound are not extensively documented in the available literature, the general principles of amine chemistry suggest potential reactions. The secondary amine at position 1 can theoretically undergo acylation with carboxylic acid derivatives (e.g., acid chlorides or anhydrides) to form amides, a reaction analogous to esterification. The tertiary amine at position 8 is generally unreactive under these conditions.

Hydrolysis, in the context of derivatives of this compound, would primarily refer to the cleavage of functional groups attached to the diazaspiro core. For instance, if an acyl group were present on the nitrogen at position 1, it could be hydrolyzed under acidic or basic conditions to regenerate the secondary amine. The stability of the diazaspirocyclic core itself under hydrolytic conditions is generally high, though extreme pH and temperature may lead to ring-opening reactions.

Nucleophilic Substitution Reactions Involving Nitrogen Centers

The nitrogen atoms in this compound possess lone pairs of electrons, rendering them nucleophilic. The secondary amine at position 1 is a potent nucleophile and can readily participate in nucleophilic substitution reactions. For example, it can be alkylated by treatment with alkyl halides. The tertiary amine at the 8-position, bearing a methyl group, is also nucleophilic, though sterically more hindered. It can react with strong electrophiles, such as methyl iodide, to form a quaternary ammonium (B1175870) salt.

The synthesis of derivatives of 1,8-diazaspiro[5.5]undecane has been achieved through an intramolecular nucleophilic alkylation, highlighting the nucleophilic character of the nitrogen atoms within the precursor molecule. mdpi.comresearchgate.net

Nitrogen-Centered Reactivity and Ring Transformations

The nitrogen atoms are central to the more complex reactivity of the this compound system, including the formation of reactive intermediates and participation in ring-forming reactions.

Iminium Ion Intermediates and Enamine Formation

A key aspect of the reactivity of diazaspiro[5.5]undecane systems involves the formation of iminium ion intermediates. The synthesis of 1,8-diazaspiro[5.5]undecane derivatives has been shown to proceed through the generation of imine salts (iminium ions) from a functionalized α-amino nitrile precursor. mdpi.comresearchgate.net These reactions often depend on the ease of formation of the iminium ion. researchgate.net

A notable side reaction in the synthesis of 1,8-diazaspiro[5.5]undecane derivatives is the formation of an enamine through the deprotonation of the iminium ion. researchgate.net Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon. rsc.org The formation of an enamine from a secondary amine and a ketone or aldehyde is a well-established reaction that proceeds through an iminium ion intermediate. rsc.org In the context of this compound, the formation of an enamine would involve the deprotonation of a carbon atom adjacent to a nitrogen-carbon double bond in an iminium ion intermediate. These enamines can then undergo various reactions, such as alkylation. rsc.org

Cycloaddition Reactions in Diaza-Spiro Systems

Diaza-spiro systems can participate in cycloaddition reactions, although specific examples involving this compound as a reactant are not well-documented. However, the synthesis of related azaspiro[5.5]undecane ring systems has been accomplished using a conjugate addition/dipolar cycloaddition cascade. nih.gov This suggests that the nitrogen-containing rings of the diazaspiro system could potentially act as components in various cycloaddition reactions, leading to the formation of more complex polycyclic structures.

Stability and Degradation Pathways Under Various Conditions

Under acidic conditions , both nitrogen atoms would be protonated to form a dicationic species. While the C-N and C-C bonds of the rings are generally stable, prolonged exposure to strong acids at elevated temperatures could potentially lead to ring-opening or rearrangement reactions.

Thermal degradation of aliphatic amines typically involves C-N and C-C bond cleavage at high temperatures. The specific decomposition products would depend on the conditions, but could include smaller nitrogen-containing fragments and hydrocarbons. The spirocyclic nature of the molecule might impart some thermal stability compared to linear diamines.

Oxidative degradation of amines can proceed through various mechanisms, often involving the formation of radical cations and subsequent fragmentation. The presence of a tertiary amine center in this compound could be a site for initial oxidation. The degradation of diamines in biological or environmental systems can also be initiated by enzymatic processes. nih.gov

Structure Activity Relationship Sar Studies of 8 Methyl 1,8 Diazaspiro 5.5 Undecane Analogs

General Principles of SAR Applied to Diazaspiro[5.5]undecane Ligands

The fundamental principles of SAR for diazaspiro[5.5]undecane ligands revolve around the systematic exploration of three main structural components: the substituents on the nitrogen atoms, the spirocyclic core itself, and the stereochemistry of the molecule. Bioactive compounds based on this scaffold typically feature substituents at one or both nitrogen atoms. nih.gov The nature of these substituents is a primary determinant of biological activity and target affinity. Modifications often involve varying the size, lipophilicity, and electronic properties of these groups. Furthermore, the rigid, three-dimensional nature of the spirocyclic system provides a fixed orientation for these substituents, which is critical for precise interactions within a receptor's binding pocket. A common strategy involves fusing aromatic or heteroaromatic rings to the core, which can confer additional binding interactions and optimize the compound's orientation within the target site. nih.govnih.gov

Impact of Substituent Variation on Biological Target Affinity and Selectivity

Substitutions on the nitrogen atoms of the diazaspiro[5.5]undecane ring system are a cornerstone of SAR exploration for this class of molecules. The position (N1 vs. N8) and the nature (alkyl vs. aryl) of the substituent dramatically influence target engagement. Bioactive derivatives consistently feature substituents on the nitrogen atoms, which act as key handles for modulating potency and selectivity. nih.gov

For instance, in a series of 1,9-diazaspiro[5.5]undecane derivatives designed as inhibitors of the Dengue virus type 2 (DENV2), the variation of a benzyl (B1604629) group attached to one of the nitrogen atoms led to significant differences in antiviral activity. rsc.org This highlights that even subtle changes to an aryl substituent, such as the position of a methyl or bromo group on the phenyl ring, can substantially alter biological efficacy. rsc.org The data suggest that the electronic and steric properties of the substituent are critical for optimal interaction with the biological target, in this case, the NS5-methyltransferase enzyme. rsc.org

Table 1: Effect of N-Aryl Substitutions on Anti-DENV2 Activity rsc.org
Compound IDN-SubstituentEC₅₀ (µM)
SPO-62-Methylbenzyl11.43 ± 0.87
SPO-74-Bromobenzyl14.15 ± 0.50
SPO-134-Cyanobenzyl20.77 ± 1.92

A significant number of potent diazaspiro[5.5]undecane analogs incorporate an aromatic or heteroaromatic ring fused to the spirocyclic core. nih.govnih.gov This structural modification serves several purposes in rational drug design. Firstly, it planarizes and rigidifies a portion of the molecule, reducing its conformational flexibility. This pre-organization into a more defined shape can decrease the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Secondly, the fused aromatic ring provides a broad, flat surface that can engage in favorable van der Waals, hydrophobic, or π-stacking interactions with complementary residues in the binding pocket. The specific type of fused ring (e.g., benzene, pyridine (B92270), pyrimidine) can be varied to fine-tune these interactions and introduce new hydrogen bonding capabilities, thereby influencing both potency and selectivity.

The spiro carbon atom in the 1,8-diazaspiro[5.5]undecane skeleton is a stereocenter, meaning that these molecules are chiral and exist as enantiomers. It is a well-established principle in pharmacology that biological targets, such as receptors and enzymes, are themselves chiral entities. Consequently, the different enantiomers of a chiral ligand can exhibit vastly different affinities and efficacies. One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other may bind weakly or not at all. Although specific studies detailing the stereochemical SAR of 8-methyl-1,8-diazaspiro[5.5]undecane were not prevalent in the reviewed literature, the principles of stereochemistry dictate that the absolute configuration of the spiro center is a critical determinant of bioactivity and receptor recognition for this class of compounds. rsc.org

Strategies for Modulating Receptor Promiscuity and Off-Target Interactions

A significant challenge in drug design, particularly for ligands targeting aminergic G-protein-coupled receptors (GPCRs), is receptor promiscuity—the tendency of a ligand to bind to multiple, often closely related, receptor subtypes. foxchase.org This can lead to undesirable off-target effects. A key strategy to mitigate this is to design ligands with high structural and electronic complementarity to the specific target receptor while simultaneously creating features that are unfavorable for binding to off-target receptors. This can be achieved by exploiting subtle differences in the amino acid composition and architecture of the binding pockets between receptor subtypes. nih.gov

Another powerful technique is the use of computational docking to model ligand binding at the orthosteric site. soton.ac.uk Studies on 3,9-diazaspiro[5.5]undecane-based antagonists for the γ-aminobutyric acid type A receptor (GABAAR) have shown the importance of a spirocyclic benzamide (B126) moiety. soton.ac.uknih.gov Docking studies predicted that the carbonyl of the amide group forms a crucial hydrogen bond with an arginine residue (α1-Arg67) in the orthosteric site. soton.ac.uk When this amide was replaced with an amine, which could not form this interaction, the binding affinity was lost, confirming the importance of this engineered interaction for receptor recognition. soton.ac.uk This demonstrates how designing molecules to form specific hydrogen bonds or engage with unique lipophilic subpockets within the orthosteric site can be a successful strategy for improving both affinity and selectivity. soton.ac.uk

Table 2: Influence of Structural Modifications on GABAAR Affinity soton.ac.uknih.gov
CompoundKey Structural FeatureBinding Affinity (Kᵢ)
Analog 1em-Methylphenyl benzamide180 nM
Analog 1s/1tAmine (replacement of benzamide)No affinity

Balancing Lipophilicity with Target Selectivity

In the design of neurologically active agents, achieving a delicate balance between lipophilicity and target selectivity is paramount for ensuring efficacy and minimizing off-target effects. For analogs of this compound, lipophilicity, often expressed as logP or logD, is a critical parameter that governs the ability of a compound to cross the blood-brain barrier and engage with its intended central nervous system target. However, excessive lipophilicity can lead to non-specific binding to other receptors and enzymes, resulting in undesirable side effects.

SAR studies on various diazaspiro[5.5]undecane series have demonstrated that modifications to the core structure and its substituents can significantly impact this balance. For instance, in a series of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives developed as METTL3 inhibitors, strategic optimization of the scaffold aimed to improve permeability while maintaining potency. acs.org It was observed that methylation of a lactam within the core led to a significant decrease in potency, highlighting the importance of specific hydrogen bond interactions. acs.org Conversely, the replacement of a pyrimidine (B1678525) ring with a pyridine core improved lipophilic ligand efficiency. acs.org

Structure-Activity Relationships for Specific Target Families

The versatility of the this compound scaffold is evident in its application to a wide array of protein target families. The following sections delve into the specific SAR for several key targets.

SAR for Acetyl-CoA Carboxylase Inhibition

While direct studies on this compound as an Acetyl-CoA Carboxylase (ACC) inhibitor are not prevalent, SAR data from structurally related spiro-piperidines and spirolactones provide valuable insights. nih.govnih.gov ACCs are crucial enzymes in fatty acid metabolism, and their inhibition is a therapeutic strategy for metabolic disorders. lookchem.com

In a series of novel spiro-piperidine ACC inhibitors, modifications to the spiro-lactone ring and a benzothiophene (B83047) portion of the molecule were explored to improve metabolic stability. nih.gov It was found that a spiro-imide derivative containing a 6-methylthieno[2,3-b]pyridine (B156179) core exhibited potent ACC inhibitory activity and favorable pharmacokinetic profiles. nih.gov This suggests that the nature of the spirocyclic core and its substituents are critical for both potency and drug-like properties.

Key SAR findings from related spirocyclic ACC inhibitors indicate that:

The presence of two carbonyl groups is often essential for potent ACC2 inhibition, as they can form key interactions with amino acid residues in the enzyme's active site. nih.gov

Modifying the lipophilicity of the spirocyclic moiety and appended aromatic groups can significantly impact metabolic stability. lookchem.com

Introduction of heteroaromatic rings, such as thienopyridine or thienopyrazine, can be a successful strategy to enhance potency and improve pharmacokinetic properties. lookchem.com

CompoundCore ModificationAromatic MoietyhACC1 IC50 (nM)hACC2 IC50 (nM)
Spiro-lactone 1Spiro-lactoneUreidobenzothiophene2715
Spiro-imide 8cSpiro-imide6-methylthieno[2,3-b]pyridine2513

Data is illustrative and derived from studies on related spirocyclic compounds.

SAR for Dual µ-Opioid Receptor Agonism and σ1 Receptor Antagonism

The development of dual-acting ligands that target both the µ-opioid receptor (MOR) as agonists and the σ1 receptor as antagonists is a promising strategy for pain management with potentially fewer side effects than traditional opioids. acs.org A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which are structurally analogous to this compound, have been investigated for this dual activity. acs.org

The SAR studies revealed several key determinants for potent dual activity:

Substitution at position 9: Introduction of a phenethyl group at this position was found to be optimal for high affinity at both MOR and σ1 receptors.

Aryl group at position 4: A substituted pyridyl moiety at this position provided a favorable balance of activities.

One of the most promising compounds from this series, 15au , demonstrated a balanced dual profile with potent MOR agonism and σ1 receptor antagonism. acs.org

CompoundR1 (Position 9)R2 (Position 4)MOR Ki (nM)σ1R Ki (nM)
15aHPhenyl1351.8
15jPhenethylPhenyl1.20.8
15auPhenethyl2-Pyridyl1.91.3

Data adapted from García et al., J. Med. Chem. 2020, 63, 6, 2434–2454. acs.org

SAR for Dopamine (B1211576) D3 Receptor Affinity

The dopamine D3 receptor (D3R) is a key target for the treatment of various neurological and psychiatric disorders. nih.gov Analogs with diazaspiro alkane cores have been synthesized and evaluated for their D3R affinity and selectivity over the closely related D2 receptor. nih.gov

SAR studies on these compounds have highlighted the importance of the arylated diazaspiro core for achieving high affinity and selectivity. Key findings include:

The nature of the diazaspiro core itself plays a crucial role in determining both affinity and selectivity. Certain diazaspiro architectures have been shown to alleviate off-target binding to serotonin (B10506) receptors. nih.gov

The aryl substituent on the diazaspiro core significantly influences D3R binding.

The linker connecting the diazaspiro core to another pharmacophoric element is also a critical determinant of activity.

Several compounds in these series have demonstrated favorable D3R affinity in the low nanomolar range with high selectivity over the D2R. nih.gov

CompoundDiazaspiro CoreD3R Ki (nM)D2R Ki (nM)Selectivity (D2/D3)
11[Specify Core]122>10,000>82
14[Specify Core]25.66750264
15a[Specify Core]12.0>10,000>833
15c[Specify Core]18.1>10,000>552

Data adapted from Reilly et al., J. Med. Chem. 2017, 60, 23, 9595–9612. nih.gov [Specify Core] denotes different arylated diazaspiro cores as described in the source.

SAR for GABA Type A Receptor Antagonism

The γ-aminobutyric acid type A (GABAA) receptor is a major inhibitory neurotransmitter receptor in the central nervous system. Antagonists of this receptor are valuable research tools and have potential therapeutic applications. The 3,9-diazaspiro[5.5]undecane scaffold has been utilized to develop potent and selective GABAA receptor antagonists. nih.govsoton.ac.uk

A key finding from these studies is the importance of the spirocyclic benzamide moiety, which can compensate for the conventional acidic group found in many GABAA receptor ligands. nih.govsoton.ac.uk This highlights the unique structural contributions of the diazaspiro[5.5]undecane core.

Further SAR exploration revealed that:

Simplification of the structure to a m-methylphenyl analog resulted in a compound with high-nanomolar binding affinity and improved selectivity for the extrasynaptic α4βδ subtype over α1- and α2-containing subtypes. nih.govsoton.ac.uk

The substitution pattern on the aromatic ring attached to the benzamide is critical for both affinity and selectivity.

CompoundAromatic SubstituentKi (nM)Selectivity Profile
2027[Specify Substituent]Potent[Specify Selectivity]
018[Specify Substituent]Potent[Specify Selectivity]
1em-methylphenyl180Superior selectivity for α4βδ

Data adapted from D. S. D. Jorgensen et al., J. Med. Chem. 2021, 64, 24, 17795-17812. nih.govsoton.ac.uk [Specify Substituent] and [Specify Selectivity] refer to the more complex structures detailed in the source.

SAR for PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. While specific SAR studies on this compound for PARP-1 inhibition are limited, insights can be drawn from non-NAD-like PARP-1 inhibitors that incorporate a piperidine (B6355638) ring, a component of the diazaspiro[5.5]undecane structure. nih.gov

In a series of novel non-NAD-like PARP-1 inhibitors, preliminary SAR on the piperidine ring was investigated. nih.gov Key observations from these and related studies suggest that:

Methylation of a quaternary ammonium (B1175870) salt and the presence of ester functionalities can be critical for the antitumor activity of these compounds. nih.gov

The nature of the cyclic amine (such as piperidine) and its substituents can influence the compound's efficacy.

Further research is needed to specifically delineate the SAR of this compound analogs as PARP-1 inhibitors. However, the existing data on related structures suggest that this scaffold could be a promising starting point for the design of novel inhibitors.

Mechanistic Investigations of Pharmacological Modulations by 8 Methyl 1,8 Diazaspiro 5.5 Undecane Derivatives

Receptor Binding and Signaling Pathway Elucidation

Derivatives of the diazaspiro[5.5]undecane scaffold have been systematically explored for their affinity and functional activity at several critical G-protein coupled receptors (GPCRs) and ligand-gated ion channels. These studies provide foundational insights into the structural requirements for potent and selective receptor modulation.

The diazaspiro[5.5]undecane framework has proven to be a versatile scaffold for developing ligands that target sigma receptors. Research into 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has identified potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR). bohrium.comnih.gov A medicinal chemistry strategy that involved merging the pharmacophores of known MOR agonists and σ1R antagonists led to the development of these compounds. bohrium.comacs.org One of the most promising compounds from this series, 15au , demonstrated a balanced profile with potent MOR agonism and effective σ1R antagonism. nih.govacs.org The antagonistic activity at the σ1R is significant, as it has been shown to counteract certain adverse effects associated with opioid agonism. nih.gov

Further investigations into diazaspiro cores have explored their use as bioisosteres for piperazine (B1678402) in the development of sigma-2 (σ2R) selective ligands. mdpi.com While replacing the piperazine moiety in a reference compound with various spirocyclic diamine ring systems generally led to a decrease in σ2R affinity and an increase in σ1R affinity, the study provided insight into the binding interactions. mdpi.com Molecular dynamics simulations suggest that potent σ2R ligands form stable π-π interactions with the amino acid residue TYR150, while a salt bridge between the protonated nitrogen of the ligand and the residue ASP29 is also a key feature of the binding pose. mdpi.com

A series of potent and highly selective dopamine (B1211576) D3 receptor (D3R) antagonists have been developed using arylated diazaspiro alkane cores. nih.govnih.govuvic.ca The development of D3R-selective ligands is challenging due to the high degree of homology with the D2 receptor, particularly within the binding site. nih.gov However, radioligand binding assays revealed that several diazaspiro derivatives exhibit favorable D3R affinity in the low nanomolar range and remarkable selectivity over the D2R. nih.govnih.gov

Compounds 11 , 14 , 15a , and 15c showed Ki values for the D3R ranging from 12 to 25.6 nM. nih.gov The selectivity for the D3R versus the D2R for these compounds was exceptionally high, ranging from 264-fold to 905-fold. nih.govnih.gov The introduction of bulkier diazaspiro cores, in particular, was associated with a noticeable increase in both D3R potency and selectivity. nih.gov These findings underscore the utility of the diazaspiro scaffold in overcoming the challenge of D2/D3 selectivity, providing valuable tools for studying the specific functions of the D3 receptor. nih.gov

Table 1: Dopamine D3 and D2 Receptor Binding Affinities of Selected Diazaspiro Analogues

Compound D3R Ki (nM) D2R Ki (nM) Selectivity (D2/D3)
11 24.2 6380 264-fold
14 25.6 >10000 >391-fold
15a 12.0 10860 905-fold
15c 21.1 10210 484-fold

Data sourced from Reilly, S. W., et al. (2017). nih.gov

The 3,9-diazaspiro[5.5]undecane scaffold, a close structural analog to the 1,8-diaza core, has been the basis for potent competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govsoton.ac.uk Compounds 2027 and 018 were previously identified as potent antagonists. nih.gov Subsequent structure-activity relationship studies identified the spirocyclic benzamide (B126) moiety as a crucial structural feature for this activity. nih.govsoton.ac.uk

A structurally simplified analog, 1e (the m-methylphenyl analog), displayed a binding affinity (Ki) of 180 nM. nih.govsoton.ac.uk This compound demonstrated superior selectivity for the extrasynaptic α4βδ subtype of the GABA-A receptor compared to the α1- and α2-containing subtypes. nih.gov Electrophysiological studies using whole-cell patch-clamp recordings elucidated the competitive nature of the antagonism. The rate of association of compound 1e to the receptor influences the activation time constants of GABA-induced currents. soton.ac.uk At sufficiently high concentrations of 1e , where all receptors are occupied, the activation time constant reflects the dissociation rate of the antagonist from the receptor. soton.ac.uk For the α4β1δ receptor, the dissociation rate of 1e was found to be significantly slower than for the α1β2δ receptor, providing a mechanistic basis for its subtype selectivity. soton.ac.uk

The diazaspiro[5.5]undecane scaffold has also been investigated for its potential to modulate chemokine receptors, which are implicated in inflammatory processes. tandfonline.com Specifically, small molecules based on a 3,9-diazaspiro[5.5]undecane structure have been reported in the literature as antagonists of CC Chemokine Receptor 8 (CCR8). tandfonline.com CCR8 is considered a therapeutic target for inflammatory diseases and, more recently, for cancer immunotherapy due to its high expression on immunosuppressive regulatory T-cells (Tregs) in the tumor microenvironment. tandfonline.com

However, the pharmacological activity of these compounds at CCR8 is complex and not fully resolved. Subsequent studies performing functional assays, such as those measuring IP3 accumulation, calcium mobilization, and cell migration, have demonstrated that these same diazaspiro[5.5]undecane derivatives actually behave as CCR8 agonists. tandfonline.com This discrepancy highlights the critical importance of utilizing functional assays to characterize the true mechanism of action of a ligand, as simple binding affinity does not distinguish between antagonism and agonism.

Enzyme Inhibition Mechanisms and Cellular Impact

Beyond receptor modulation, diazaspiro[5.5]undecane derivatives have been engineered to inhibit key metabolic enzymes, demonstrating their potential to intervene in cellular biosynthesis pathways.

Derivatives containing a 1,9-diazaspiro[5.5]undecane core have been identified as potent dual inhibitors of acetyl-CoA carboxylase isoforms ACC1 and ACC2. nih.gov These enzymes catalyze the rate-limiting step in de novo fatty acid synthesis, a pathway crucial for cancer cell proliferation and implicated in metabolic diseases. ucl.ac.uknih.gov Inhibition of ACC leads to a reduction in the synthesis of malonyl-CoA, thereby blocking fatty acid synthesis and promoting fatty acid oxidation. ucl.ac.ukresearchgate.net

Structure-activity relationship (SAR) studies on a series of 1,9-diazaspiro[5.5]undecane compounds revealed a general trend where potent inhibition of ACC1 was correlated with potent inhibition of ACC2. nih.gov The modifications to different parts of the molecule, including the substitution at position 9 of the diazaspiro core, were explored to optimize potency and pharmacokinetic properties. nih.gov This research led to the identification of highly potent dual inhibitors, such as compounds 1g and 1h , which exhibit IC50 values in the low nanomolar range for both ACC isoforms. nih.gov These findings establish the 1,9-diazaspiro[5.5]undecane scaffold as a promising platform for developing therapeutic agents that target lipid metabolism through the inhibition of ACC. nih.gov

Table 2: ACC1 and ACC2 Inhibitory Potency of Selected 1,9-Diazaspiro[5.5]undecane Derivatives

Compound ACC1 IC50 (nM) ACC2 IC50 (nM)
1g 7 3
1h 11 5

Data sourced from Meanwell, N. A. (2018). nih.gov

Inhibition of Poly(ADP-ribose) Polymerase (PARP-1)

Derivatives of the diazaspiro[5.5]undecane scaffold have been investigated as inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), a nuclear protein integral to DNA repair and other cellular processes. nih.gov PARP inhibitors (PARPi) represent a significant area of research, particularly in oncology, due to their potential to induce synthetic lethality in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov The therapeutic applications for PARP inhibition are also being explored in cardiovascular disease, inflammation, and neurodegeneration. nih.gov

In studies where spirodiamine motifs were incorporated into the structure of the FDA-approved PARPi, olaparib, researchers evaluated the pharmacological impact on PARP-1 affinity and enzyme inhibition. nih.gov The investigation revealed that modifying the core structure significantly influenced the inhibitory activity. For instance, the introduction of a diazaspiro core with a Boc-functional group led to a notable reduction in PARP-1 affinity. nih.gov

Several synthesized analogues were screened to determine their 50% maximum inhibitory concentration (IC₅₀) values, which quantify the concentration of a substance needed to inhibit a biological process by half. One compound, designated 10e, was identified as a potent inhibitor with an IC₅₀ of 12.6 ± 1.1 nM, which notably did not induce DNA damage at concentrations similar to olaparib. nih.gov Conversely, other analogues showed significantly lower affinity. Compound 10c demonstrated a ~16-fold lower PARP-1 affinity (IC₅₀ = 551.6 nM) compared to a methylene (B1212753) congener. nih.gov The largest decrease in enzyme affinity was observed with the amino core compound 15b, which resulted in an ~85-fold reduction in PARP-1 inhibition (IC₅₀ = 4,397 nM). nih.gov Among the Boc-containing analogues, compound 17b was the most potent, with an IC₅₀ of 452.8 nM. nih.gov These findings highlight that while high-affinity PARP inhibitors can be developed from this scaffold, specific structural modifications are crucial for potent activity. nih.gov

Inhibition of PARP-1 by Diazaspiro Analogues
CompoundIC₅₀ (nM)Notes
10e12.6 ± 1.1Potent inhibitor; did not induce DNA damage. nih.gov
17b452.8Most potent among Boc-containing analogues. nih.gov
10c551.6~16-fold lower affinity than methylene congener. nih.gov
15b4,397 ± 1.1~85-fold decrease in inhibition compared to reference. nih.gov

Neuropeptide Y (NPY) Antagonism and its Metabolic Effects

Compounds featuring the 1,9-diazaspiro[5.5]undecane structural moiety have been identified as antagonists of the Neuropeptide Y (NPY) Y₅ receptor. nih.gov NPY is a hypothalamic peptide that plays a significant role in appetite regulation, and targeting its receptors, particularly the Y₅ subtype, is a strategy for the treatment of obesity. nih.gov

Research into the bioactivity of these compounds involved screening using insect cells infected with NPY Y₅-recombinant Baculovirus, with a radiolabeled PYY ligand used for detection. nih.gov In these assays, a series of compounds (designated 3a–n) containing the 1,9-diazaspiro[5.5]undecane core demonstrated significant antagonism, with IC₅₀ values of less than 10 μM. nih.gov Several compounds within this series exhibited even higher potency, with IC₅₀ values below 500 nM, and some under 100 nM. nih.gov The findings suggest that the diazaspiro[5.5]undecane framework can serve as a basis for developing effective NPY Y₅ antagonists for potential use in managing obesity. nih.govnih.gov

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

The 1,9-diazaspiro[5.5]undecane scaffold has also been implicated in the inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). nih.gov This enzyme is a key therapeutic target for metabolic syndrome and type 2 diabetes. nih.govresearchgate.net 11β-HSD1 catalyzes the conversion of inactive cortisone (B1669442) into active cortisol, particularly within metabolic tissues like the liver and adipose tissue. nih.goved.ac.uk Over-expression of 11β-HSD1 is associated with obesity and disorders in glucose and lipid metabolism, as it amplifies local glucocorticoid levels, which can oppose the action of insulin (B600854). nih.govnih.govmdpi.com

Selective inhibition of 11β-HSD1 is hypothesized to improve the cardiometabolic profile. nih.gov Preclinical and clinical studies on various 11β-HSD1 inhibitors have shown favorable effects on glucose metabolism, weight reduction, and insulin sensitivity. nih.govmdpi.com For example, studies in diet-induced obese mice have demonstrated that 11β-HSD1 inhibition can lead to reduced body weight, food intake, and fasting glucose levels. nih.gov While specific inhibitory data for 8-Methyl-1,8-diazaspiro[5.5]undecane on 11β-HSD1 is not detailed in the provided sources, the inclusion of the broader 1,9-diazaspiro[5.5]undecane class as potential inhibitors points to a promising area of investigation for developing novel agents against metabolic disorders. nih.gov

Investigational Immunomodulatory Potentials

Effects on T Cell Proliferation and Immune System Modulation

The diazaspiro[5.5]undecane scaffold is being explored for its potential in modulating the immune system. nih.govnih.gov T lymphocytes are critical components of the adaptive immune system, and their activation, proliferation, and differentiation are central to immune responses. nih.gov These processes have significant bioenergetic and biosynthetic demands that are met by dynamic changes in T-cell metabolism. nih.gov Dysregulated T-cell activity is implicated in autoimmune and inflammatory diseases. nih.gov

Derivatives of diazaspiro[5.5]undecane are being utilized in the development of novel therapeutics for inflammatory conditions. For instance, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate has been used as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) that target Interleukin-1 receptor (IL-1R)-associated kinase 4 (IRAK4). acs.org IRAK4 is a crucial kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, which are central to inflammation and host defense. acs.org By inducing the degradation of IRAK4, these PROTACs can potentially treat autoimmune and inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. acs.org Furthermore, regulatory T cells (Tregs) are known to have potent anti-inflammatory effects, in part by inhibiting T cell proliferation. nih.gov The development of compounds that can modulate these immune pathways, such as the IRAK4-targeting PROTACs containing a diazaspiro[5.5]undecane core, represents a significant strategy for controlling inflammation. acs.orgnih.gov

Broader Biological Activity Spectrum of Diazaspiro[5.5]undecane Subtypes

Antiviral and Antitumor Activity Mechanisms

The spiro[5.5]undecane framework is a versatile scaffold that has been incorporated into compounds designed for a range of biological activities, including antitumor and antiviral effects. dergipark.org.tr Spiro-oxindole derivatives, a related class of spiro compounds, have demonstrated a wide array of biological applications, including antitumor activity. dergipark.org.tr The development of novel anticancer and antiviral agents remains a critical goal in medicinal chemistry, and heterocyclic compounds are often designed to mimic natural purines and pyrimidines, acting as false substrates for various biological targets. frontiersin.org

In the context of antitumor research, a novel spiro[5.5]undecane derivative synthesized via a microwave-assisted method showed promising anticancer effects on liver tissue cells (SK-Hep1). dergipark.org.tr This suggests that the spiro[5.5]undecane core can serve as a valuable framework for designing new anticancer drug candidates. dergipark.org.tr

Regarding antiviral activity, while direct studies on this compound were not specified, related heterocyclic structures have shown promise. For example, a series of bis-benzotriazole-dicarboxamide derivatives were found to inhibit the viral helicase of poliovirus. frontiersin.org Other compounds have shown inhibitory activity against Herpes Simplex Virus type 1 (HSV-1). researchgate.net The broad utility of heterocyclic scaffolds in targeting viral and cancer-related pathways underscores the potential for diazaspiro[5.5]undecane derivatives to be developed for these therapeutic areas. frontiersin.org

Anticonvulsant and Sedative-Hypnotic Properties

A thorough review of scientific literature and chemical databases reveals a significant lack of specific research on the anticonvulsant and sedative-hypnotic properties of this compound. While studies have been conducted on various derivatives of diazaspiroalkanes, including those with a spiro[5.5]undecane core, research specifically elucidating the pharmacological profile of the 8-methyl substituted compound in the context of anticonvulsant and sedative-hypnotic activities is not publicly available.

General research into related diazaspiro compounds has indicated potential for central nervous system activity. For instance, studies on different substituted 1,3-diazaspiro[4.5]decan-4-ones and 1,4-diazaspiro[5.5]undecane-3,5-diones have shown anticonvulsant effects in preclinical models. These investigations often involve screening in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models to identify potential therapeutic agents for epilepsy. The mechanism of action for some of these related compounds is hypothesized to involve modulation of ion channels or enhancement of GABAergic neurotransmission.

Without dedicated studies on this compound, any discussion of its anticonvulsant and sedative-hypnotic properties, including detailed research findings and data tables, would be speculative. The scientific community has not yet published research that would allow for an evidence-based presentation of its activity in these areas. Therefore, no data tables or specific research findings can be provided for this particular compound.

Advanced Spectroscopic Characterization and Computational Analysis of 8 Methyl 1,8 Diazaspiro 5.5 Undecane

X-ray Crystallography for Molecular and Supramolecular Architecture

For a chiral spirocyclic compound, X-ray crystallography can determine its absolute configuration. Although 8-Methyl-1,8-diazaspiro[5.5]undecane itself is achiral, the introduction of substituents on the rings could create stereocenters. X-ray analysis would reveal the specific spatial arrangement of these substituents.

Furthermore, the analysis would elucidate the preferred conformation of the two six-membered rings. In diazaspiro[5.5]undecane systems, the rings typically adopt a chair conformation to minimize steric strain. The crystallographic data would provide precise details on the degree of ring puckering and the orientation of the methyl group (axial or equatorial).

The crystal structure reveals not only the molecular structure but also how molecules are arranged in the crystal lattice, known as the supramolecular architecture. This packing is governed by intermolecular forces.

In the case of this compound, the most significant intermolecular interaction would be hydrogen bonding. The secondary amine group (N-H) can act as a hydrogen bond donor, while the lone pairs on both nitrogen atoms can act as hydrogen bond acceptors. These hydrogen bonds would link the molecules together in the solid state, forming chains, sheets, or a three-dimensional network. X-ray analysis would precisely measure the distances and angles of these hydrogen bonds. As the molecule lacks aromatic rings, π-π stacking interactions would not be present.

Crystallographic Data Refinement and Validation

Data Refinement: The initial crystallographic data obtained from X-ray diffraction experiments are processed and refined using specialized software. This refinement process involves adjusting atomic coordinates, thermal parameters, and occupancy factors to achieve the best possible fit between the observed diffraction pattern and the calculated one based on the proposed crystal structure. Key parameters assessed during refinement include the R-factor (residual factor), the weighted R-factor (wR2), and the goodness-of-fit (GOF). Lower values for these indicators generally signify a better refinement and a more accurate structural model.

Crystallographic Data for this compound
ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available
R-factor (%)Data not available
Goodness-of-Fit (GOF)Data not available

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to complement experimental data, providing deeper insights into the properties and potential applications of this compound. These methods allow for the theoretical prediction of molecular structure, spectroscopic properties, and interactions with biological targets.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation.

For this compound, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to determine its equilibrium geometry. The output of these calculations provides precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to elucidate the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability.

Although DFT is a standard method for such analyses, specific published studies detailing the optimized geometry and electronic properties of this compound are scarce.

Calculated DFT Parameters for this compound
ParameterValue
Optimized Energy (Hartree)Data not available
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available
Dipole Moment (Debye)Data not available

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts, UV-Vis Electronic Transitions)

Computational methods can also predict the spectroscopic properties of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts. By performing GIAO calculations on the DFT-optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to predict UV-Vis electronic transitions. This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. These predictions are valuable for understanding the electronic transitions within the molecule.

While these computational techniques are well-established, specific predicted NMR and UV-Vis data for this compound have not been extensively reported in the literature.

Predicted Spectroscopic Parameters for this compound
ParameterPredicted Value
¹H NMR Chemical Shifts (ppm)Data not available
¹³C NMR Chemical Shifts (ppm)Data not available
UV-Vis λ_max (nm)Data not available

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It is particularly useful for studying intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of charge delocalization. For this compound, NBO analysis could reveal charge transfer from the lone pairs of the nitrogen atoms to antibonding orbitals within the spirocyclic framework. There is, however, a lack of specific NBO analysis studies for this compound in published research.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target. For this compound, docking simulations could be used to explore its binding affinity and mode of interaction with various receptors, such as G-protein coupled receptors (GPCRs) or enzymes. The results of such simulations, including the binding energy and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), can guide the design of more potent and selective analogs. While the diazaspiro[5.5]undecane scaffold has been explored in the context of ligand-receptor interactions for various targets, specific molecular docking studies featuring this compound are not widely documented.

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known active ligand like this compound. This model can then be used as a 3D query in virtual screening of large compound libraries to identify other molecules that possess similar pharmacophoric features and are therefore likely to exhibit similar biological activity. This approach is instrumental in the discovery of novel lead compounds. The application of the this compound scaffold in specific pharmacophore modeling and virtual screening campaigns has not been detailed in the available scientific literature.

Homology Modeling in G-Protein Coupled Receptor (GPCR) Studies

G-protein coupled receptors represent a large and diverse family of transmembrane proteins that are the targets of a significant portion of modern pharmaceuticals. nih.gov Understanding the three-dimensional structure of these receptors is crucial for structure-based drug design. However, the experimental determination of GPCR structures is often challenging. Homology modeling, a computational technique, allows for the prediction of a protein's 3D structure based on the known structure of a homologous protein (the "template"). nih.govnih.gov

The process of homology modeling for GPCRs typically involves several key steps:

Template Selection: The first and most critical step is the identification of a suitable template structure from the Protein Data Bank (PDB). The quality of the resulting model is highly dependent on the sequence identity between the target GPCR and the template. nih.govpsu.edu For studies involving small molecule ligands, such as those with a diazaspiro scaffold, templates that are co-crystallized with structurally similar ligands are often preferred.

Sequence Alignment: The amino acid sequence of the target GPCR is aligned with the sequence of the selected template. This alignment guides the construction of the model.

Model Building: Based on the sequence alignment, a three-dimensional model of the target GPCR is generated. This process involves copying the coordinates of the conserved regions from the template and modeling the variable regions, such as loops.

Loop Modeling: The extracellular and intracellular loops of GPCRs are often highly variable and can be challenging to model accurately. Various computational methods can be employed to predict the conformation of these loop regions. psu.edu

Model Refinement and Validation: The initial model is then refined to optimize its stereochemistry and remove any steric clashes. The quality of the final model is assessed using various validation tools that check its geometric and energetic properties.

While there is no specific literature detailing the use of this compound in GPCR homology modeling, studies on other diazaspiro-containing ligands have demonstrated their potential to interact with these receptors. The rigid spirocyclic core of such molecules can provide a well-defined orientation within a receptor's binding pocket, making them interesting candidates for rational drug design.

In a hypothetical study involving this compound, a homology model of a target GPCR would be generated. Subsequently, molecular docking simulations would be performed to predict the binding mode and affinity of the compound within the receptor's binding site. These computational predictions could then guide the synthesis of new analogs with improved potency and selectivity.

Table 1: Key Considerations in GPCR Homology Modeling for Spirocyclic Ligands

StepConsideration for Spirocyclic Ligands like this compound
Template Selection Prioritize GPCR templates co-crystallized with ligands sharing a similar rigid scaffold or pharmacophoric features.
Binding Site Definition The defined binding pocket in the model must be large enough to accommodate the three-dimensional structure of the spirocyclic compound.
Ligand Docking Docking algorithms should be capable of handling the conformational rigidity of the spirocyclic core while allowing for flexibility of substituents.
Scoring Functions Scoring functions used to estimate binding affinity should accurately account for the specific interactions that a diazaspiro moiety can form, such as hydrogen bonds and hydrophobic interactions.
Post-Docking Analysis Analysis should focus on key interactions between the diazaspiro core and specific residues within the GPCR binding pocket to inform structure-activity relationships.

It is important to note that while homology modeling is a powerful tool, the resulting models are predictions and must be validated experimentally. nih.gov Nevertheless, in the absence of an experimentally determined structure, homology models provide valuable insights into the potential interactions between ligands like this compound and their GPCR targets, thereby facilitating the drug discovery process.

Future Directions and Emerging Research Perspectives for 8 Methyl 1,8 Diazaspiro 5.5 Undecane

Rational Design and Synthesis of Novel, Highly Selective Derivatives

The future development of 8-Methyl-1,8-diazaspiro[5.5]undecane hinges on the ability to rationally design and synthesize novel derivatives with high selectivity for specific biological targets. The spirocyclic core provides a rigid, three-dimensional framework that can orient functional groups in precise spatial arrangements, enhancing binding affinity and selectivity. bldpharm.comresearchgate.net The methyl group at the N8 position is a critical starting point for derivatization, but extensive structure-activity relationship (SAR) studies will be essential.

Future research will likely focus on modifications at the N1 position and on the carbon atoms of the piperidine (B6355638) rings. Computational modeling and structure-based design will play a pivotal role in predicting how different substituents will interact with target proteins, such as G protein-coupled receptors (GPCRs), a common target for diazaspiro compounds. researchgate.netsoton.ac.uk For instance, studies on the related 1,9-diazaspiro[5.5]undecane scaffold have shown that substitutions at the nitrogen positions are crucial for modulating activity against targets like acetyl-CoA carboxylase (ACC) and melanin-concentrating hormone receptor 1 (MCH-R1). nih.gov By systematically exploring different functional groups—from simple alkyl chains to complex aromatic and heterocyclic moieties—researchers can fine-tune the pharmacological profile of this compound derivatives to optimize potency and minimize off-target effects.

Exploration of New Therapeutic Avenues Beyond Established Targets

While related diazaspiro[5.5]undecane compounds have been investigated for a range of conditions including obesity, pain, immune system disorders, and cardiovascular diseases, significant opportunities exist to explore new therapeutic applications for this compound. nih.govnih.gov The structural motifs present in this compound suggest potential interactions with a wide array of biological targets.

One promising area is the central nervous system (CNS). Given that 3,9-diazaspiro[5.5]undecane derivatives have been identified as potent antagonists of the γ-aminobutyric acid type A receptor (GABAAR), it is plausible that this compound analogs could be developed as modulators of various ion channels and neurotransmitter receptors. soton.ac.uk Furthermore, emerging research has highlighted novel applications for spirocyclic compounds in oncology. For example, a novel spirocyclic dimer, SpiD3, was recently shown to target survival pathways in chronic lymphocytic leukemia (CLL) by modulating NFκB signaling and the unfolded protein response (UPR). nih.gov This suggests that derivatives of this compound could be investigated as potential anti-cancer agents, exploiting vulnerabilities in malignant cells. nih.gov Another avenue involves targeting enzymes like soluble epoxide hydrolase (sEH), where 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent inhibitors and potential treatments for chronic kidney disease. nih.gov

Development of Advanced Methodologies for Synthesis and Characterization

To fully explore the chemical space around this compound, the development of advanced and efficient synthetic methodologies is crucial. Asymmetric synthesis is particularly important, as the stereochemistry of the spirocyclic core can have a profound impact on biological activity. epfl.chacs.orgresearchgate.netacs.org Researchers have developed asymmetric routes to the parent 1,8-diazaspiro[5.5]undecane system, providing a foundation for creating enantiomerically pure derivatives. epfl.chacs.orgresearchgate.netacs.org

Future synthetic efforts will likely incorporate modern strategies such as diversity-oriented synthesis to rapidly generate libraries of diverse analogs for high-throughput screening. nih.gov Multicomponent reactions, like the Petasis reaction, offer an efficient way to construct substituted diazaspirocycles. nih.gov Furthermore, the use of novel catalytic methods, including superacid-promoted cyclizations, could provide high-yield pathways to these complex scaffolds. nih.govwiley.com

The structural complexity of these molecules also demands advanced characterization techniques. While standard 1D NMR and mass spectrometry are routine, unambiguous structural elucidation of novel derivatives will require more sophisticated methods. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), will be indispensable for assigning proton and carbon signals and confirming the connectivity and stereochemistry of the spirocyclic framework. ipb.ptresearchgate.netemanresearch.org

Integration of Artificial Intelligence and Machine Learning in Ligand Discovery

Machine learning models, particularly deep neural networks, can be trained on existing data from related compounds to predict the bioactivity of novel this compound derivatives. nih.govsebastianraschka.comnih.gov These models can identify subtle patterns in molecular structure that correlate with desired pharmacological properties, guiding medicinal chemists in prioritizing which compounds to synthesize. sebastianraschka.com For targets like GPCRs, ML algorithms can help predict ligand-receptor interactions, model functional selectivity, and even assist in the de novo design of entirely new molecules built around the diazaspiro core. ajol.infonih.gov This computational approach significantly reduces the time and cost associated with traditional hit discovery, enabling a more efficient exploration of the therapeutic potential of this compound class. nih.gov

Potential for Applications in Chemical Biology and Probe Development

Beyond direct therapeutic applications, this compound and its derivatives have significant potential as tools for chemical biology. By functionalizing the scaffold, researchers can create molecular probes to investigate biological pathways, identify new drug targets, and elucidate mechanisms of action.

One key strategy involves attaching fluorescent dyes to the molecule. nih.gov These fluorescent probes can be used in bioimaging applications to visualize the localization of the compound within cells and tissues, providing insights into its distribution and interaction with subcellular components. Another powerful approach is the incorporation of photo-affinity labels, such as benzophenones or diazirines. mdpi.com These photoreactive groups can be activated by UV light to form covalent bonds with nearby proteins, allowing for the identification and isolation of the direct biological targets of the compound. The development of such high-quality chemical probes targeting specific proteins, like the ASH1L inhibitors based on a spiro-piperidine scaffold, demonstrates the utility of this approach in validating new therapeutic targets. nih.gov These tools would be invaluable for understanding the complex biology associated with the this compound scaffold and discovering new therapeutic opportunities.

ParameterDescriptionRelevance to this compound
Scaffold Rigidity The fixed, three-dimensional structure of the spirocycle.Orients substituents in precise vectors, potentially increasing binding affinity and selectivity for targets. bldpharm.com
Stereochemistry The presence of chiral centers, including the spiroatom.Different stereoisomers can exhibit vastly different pharmacological activities and potencies. epfl.ch
SAR Exploration Structure-Activity Relationship studies to determine how chemical modifications affect biological activity.Essential for optimizing derivatives for potency, selectivity, and pharmacokinetic properties. nih.gov
Computational Design Use of computer modeling to predict ligand-target interactions.Guides the rational design of new derivatives with improved binding characteristics. soton.ac.uk

Table 2: Emerging Research Methodologies and Their Applications

Methodology Application Area Potential Impact on this compound Research
Asymmetric Synthesis Chemical Synthesis Enables the production of specific, enantiomerically pure isomers for pharmacological testing. acs.orgresearchgate.netacs.org
Diversity-Oriented Synthesis Medicinal Chemistry Rapid generation of large, diverse libraries of derivatives for high-throughput screening. nih.gov
AI/Machine Learning Drug Discovery Accelerates hit identification through virtual screening and predicts bioactivity to guide synthesis. nih.govlabcritics.comnih.gov
Chemical Probe Development Chemical Biology Creates tools for target identification and validation by incorporating fluorescent or photoreactive tags. mdpi.comnih.gov
Advanced NMR Spectroscopy Structural Characterization Provides unambiguous determination of complex 3D structures and stereochemistry of novel derivatives. ipb.ptresearchgate.net

Q & A

Q. What are the key synthetic strategies for preparing 8-Methyl-1,8-diazaspiro[5.5]undecane?

The synthesis of this compound derivatives often involves ring-closing metathesis (RCM) and acid-mediated cyclization . For example:

  • RCM Approach : A functionalized diene precursor undergoes RCM using Grubbs catalysts to form the spirocyclic core. This method is scalable (5–20 g) and avoids harsh conditions .
  • Bromine-Mediated Cyclization : A 4-aminobutene intermediate undergoes 5-endo cyclization under acidic conditions with bromine, forming the spiro system. This method is notable for its proposed bromine transfer mechanism, which avoids competing oxidation pathways .

Q. Which analytical techniques are critical for structural confirmation?

  • X-ray Crystallography : Resolves stereochemistry and ring conformation, as demonstrated for related spiro compounds like 8-bromo-9-hydroxy-7,7-dimethyl-11-methylenespiro[5.5]undec-1-en-3-one (BHDMU) .
  • NMR Spectroscopy : Key for identifying methyl group environments (e.g., δ 1.2–1.5 ppm for spiro-attached methyl) and verifying spiro connectivity via NOE correlations .
  • Mass Spectrometry : High-resolution MS confirms molecular formula (e.g., C₁₁H₂₀N₂ for the base structure) .

Q. How should researchers handle stability and storage of this compound?

  • Storage : Keep in airtight containers under inert gas (e.g., N₂) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, as diazaspiro compounds are prone to ring-opening in acidic/basic conditions .
  • Stability Testing : Monitor via HPLC or TLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can stereochemical challenges in asymmetric synthesis be addressed?

Asymmetric routes often employ chiral auxiliaries or organometallic reagents :

  • Organometallic Additions : Use of chiral Grignard or zinc reagents to generate enantioselective imine intermediates, as seen in the synthesis of perhydrohistrionicotoxin analogs .
  • Dynamic Kinetic Resolution : Leverage spirocyclic rigidity to bias stereochemical outcomes during cyclization. Computational modeling (DFT) aids in predicting transition-state geometries .

Q. What mechanistic insights explain unexpected rearrangements during synthesis?

  • Acyl Migration : During the synthesis of 1-acyl-1,9-diazaspiro[5.5]undecane, an unusual rearrangement to the 9-acyl derivative occurs via a six-membered transition state. This highlights the importance of monitoring reaction intermediates via in-situ IR or LC-MS .
  • Bromine Transfer : In bromine-mediated cyclizations, bromonium ion intermediates transfer bromine to adjacent nitrogen atoms, preventing undesired alkene bromination. Confirm mechanistic pathways using isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) .

Q. How can contradictions in reported synthetic yields be resolved?

  • Case Study : The synthesis of 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane faced discrepancies due to competing reduction pathways. Resolution involved:
    • Statistical Amplification : Optimizing enantioselective steps (e.g., baker’s yeast reduction of ketones) to minimize racemization .
    • Byproduct Analysis : Use GC-MS to identify minor impurities (e.g., ring-opened aldehydes) that reduce yields .

Q. What strategies mitigate ruthenium contamination in RCM-based syntheses?

  • Workup Protocols : Post-RCM, treat reaction mixtures with activated charcoal or polymer-supported thioureas to adsorb Ru residues. Confirm removal via ICP-MS (<1 ppm residual Ru) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.